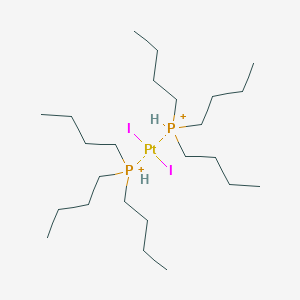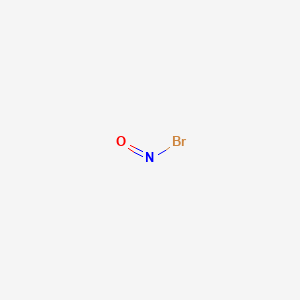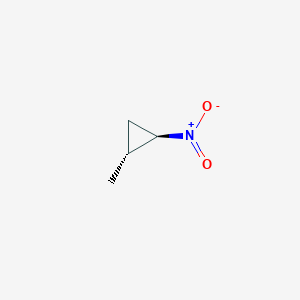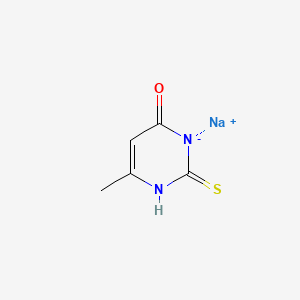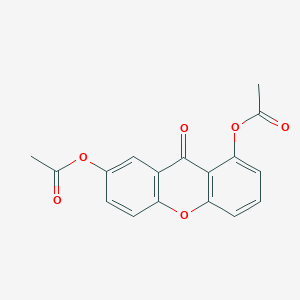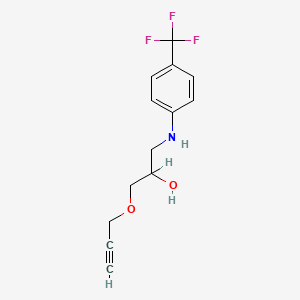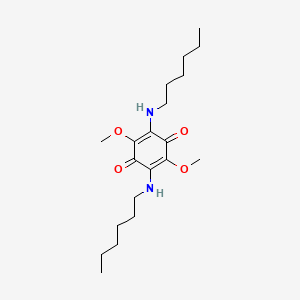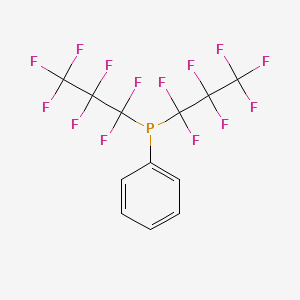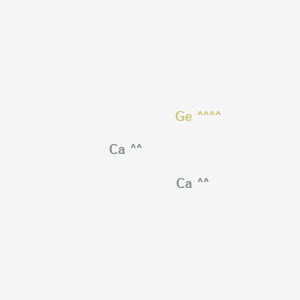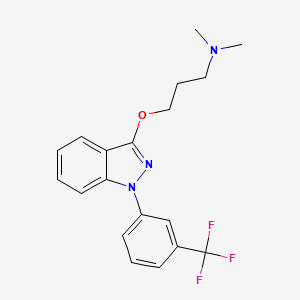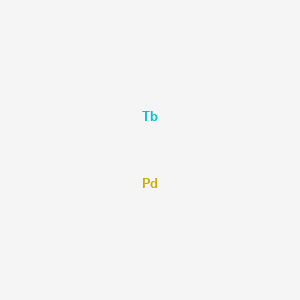
Palladium--terbium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–terbium (1/1) is a compound formed by the combination of palladium and terbium in a 1:1 ratio Palladium is a transition metal known for its catalytic properties, while terbium is a rare earth element with unique magnetic and luminescent properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium–terbium (1/1) can be achieved through various methods, including co-precipitation, sol-gel processes, and solid-state reactions. One common method involves the reduction of palladium and terbium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of palladium–terbium (1/1) may involve the use of high-temperature furnaces and advanced chemical reactors. The process often includes the purification of raw materials, precise control of reaction parameters, and the use of specialized equipment to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions: Palladium–terbium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to its elemental forms or lower oxidation state compounds.
Substitution: Palladium–terbium (1/1) can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) and terbium(III) oxides, while reduction can produce elemental palladium and terbium.
科学的研究の応用
Palladium–terbium (1/1) has a wide range of applications in scientific research, including:
作用機序
The mechanism by which palladium–terbium (1/1) exerts its effects depends on its specific application. In catalysis, palladium acts as the active site for various chemical transformations, while terbium can enhance the compound’s stability and reactivity. In biological applications, the compound’s nanoparticles can interact with cellular components, leading to targeted drug delivery or imaging. The molecular targets and pathways involved vary based on the specific use case and the nature of the compound’s interaction with other molecules .
類似化合物との比較
Palladium–terbium (1/1) can be compared with other similar compounds, such as:
Platinum–terbium (1/1): Similar in catalytic properties but with different reactivity and stability profiles.
Palladium–rhodium (1/1): Both are used in catalysis, but palladium–rhodium has distinct electronic and catalytic properties.
Palladium–platinum (1/1): Both are platinum group metals with similar applications in catalysis and materials science, but palladium–platinum compounds may offer different selectivity and efficiency .
特性
CAS番号 |
12037-93-3 |
|---|---|
分子式 |
PdTb |
分子量 |
265.35 g/mol |
IUPAC名 |
palladium;terbium |
InChI |
InChI=1S/Pd.Tb |
InChIキー |
CXHQOLRXLBCROC-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Tb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
